molecular formula C18H18N2O2S2 B2956414 2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide CAS No. 2034598-42-8

2-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)ethanesulfonamide

Cat. No. B2956414
CAS RN: 2034598-42-8
M. Wt: 358.47
InChI Key: UGPQBGNLTJYUOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex, multi-ring structure. The exact structure would depend on the positions of the various groups on the rings and the configuration of the molecule in three-dimensional space .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in a variety of reactions due to the presence of the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a Palladium-Copper catalyst system under air is a notable method, producing high yields of dihydro-phenanthridine derivatives. This process showcases the chemical reactivity of sulfonamide compounds in facilitating the formation of complex organic structures (Miura et al., 1998).
  • A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides were synthesized for evaluation against various biological activities, illustrating the versatility of sulfonamide derivatives in medicinal chemistry (Küçükgüzel et al., 2013).
  • The synthesis of thienyl-substituted pyridinium salts for second-order nonlinear optics highlights the potential of sulfonamide derivatives in materials science, particularly in developing new optical materials with desirable properties (Li et al., 2012).

Potential Therapeutic Applications

  • The study of celecoxib derivatives as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents demonstrates the broad therapeutic potential of sulfonamide derivatives. This research indicates their possible development into drugs targeting a range of diseases (Küçükgüzel et al., 2013).
  • Another study focusing on the anti-microbial activity of novel heterocyclic compounds containing the sulfamido moiety underlines the potential of sulfonamides in combating microbial infections (Nunna et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its biological activity, developing methods for its synthesis, and investigating its physical and chemical properties .

Mechanism of Action

properties

IUPAC Name

2-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-24(22,10-8-15-5-2-1-3-6-15)20-13-16-11-17(14-19-12-16)18-7-4-9-23-18/h1-7,9,11-12,14,20H,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPQBGNLTJYUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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